Biphenyl-2,3-dicarboxylic acid

Description

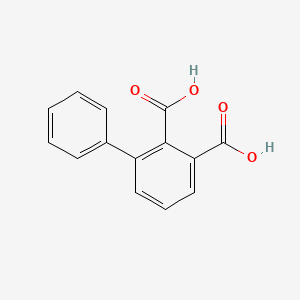

Biphenyl-2,3-dicarboxylic acid (CAS 606-75-7) is a dicarboxylic acid derivative featuring two aromatic rings connected by a single bond, with carboxylic acid groups at the 2- and 3-positions of one benzene ring. This structure confers unique physicochemical properties, including rigidity, planarity, and hydrogen-bonding capacity, making it valuable in coordination chemistry, material science, and pharmacology. For example, its dimethyl ester derivative (dimethyl 4-hydroxy-5,4′-dimethyl-2′-(toluene-4-sulfonylamino)biphenyl-2,3-dicarboxylate) has been synthesized via thermal cycloaddition and characterized for its crystal structure and non-covalent interactions . Pharmacologically, its derivatives, such as 3-(2-mercaptoethyl)-biphenyl-2,3-dicarboxylic acid (E2072), exhibit potent inhibitory activity against glutamate carboxypeptidase II (GCPII) with an IC50 of 2 nM, highlighting its role in neuropathic pain management .

Properties

CAS No. |

27479-68-1 |

|---|---|

Molecular Formula |

C14H10O4 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

3-phenylphthalic acid |

InChI |

InChI=1S/C14H10O4/c15-13(16)11-8-4-7-10(12(11)14(17)18)9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18) |

InChI Key |

HSSYVKMJJLDTKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Liquid-Phase Oxidation of Dimethylbiphenyls

One classical and industrially relevant method involves the selective oxidation of dimethyl-substituted biphenyls. Specifically, 3,4-dimethylbiphenyl can be oxidized in liquid phase using oxygen in the presence of a cobalt bromide catalyst and acetic acid as solvent. This process selectively oxidizes the methyl groups to carboxylic acids, yielding biphenyl-3,4-dicarboxylic acid as the final product. The oxidation proceeds via initial oxidation of the para methyl group, followed by further oxidation to the dicarboxylic acid.

This method is notable for its selectivity and relatively mild conditions, making it suitable for scale-up.

Catalytic Oxidation Using Cobalt-Manganese-Bromine System

A more recent patented process describes the oxidation of 3,4'- and 4,4'-dimethylbiphenyl to the corresponding biphenyldicarboxylic acids using an acidic solvent and a catalyst system comprising cobalt, manganese, and bromine. The reaction is conducted at temperatures between 150 and 210°C.

This method emphasizes high selectivity and yield, suitable for industrial polyester precursor synthesis.

Synthesis via Carboxylation of Biphenol Derivatives

Another innovative approach involves synthesizing biphenyl-3,3'-dicarboxylic acid derivatives by reacting 4,4'-biphenol with bases such as potassium carbonate or potassium bicarbonate in high-boiling amide solvents like N,N-dimethylformamide (DMF). This solvent-thermal synthesis occurs at elevated temperatures (~200°C) over extended periods (~70 hours).

This method benefits from high yield and avoids high internal reactor pressures, enabling safer and scalable synthesis.

Copper-Catalyzed Homo-Coupling of Aryldiazonium Salts

A synthetic route to biphenyl dicarboxylic acid backbones involves copper(I)-catalyzed homo-coupling of aryldiazonium salts derived from anthranilic acid. The biphenyl dicarboxylic acid thus formed can be further functionalized.

Though more complex, this method allows access to chiral derivatives and functionalized biphenyl dicarboxylic acids.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Scalability |

|---|---|---|---|---|

| Liquid-phase oxidation of dimethylbiphenyl | Simple, uses oxygen, selective oxidation | Requires cobalt bromide catalyst, acidic medium | High (not quantified) | Industrially viable |

| Catalytic oxidation with Co-Mn-Br | High selectivity (>95%), suitable for polyesters | Requires precise catalyst system, elevated temp | >95% | Industrial scale |

| Carboxylation of biphenol with K2CO3 | High yield (~95%), safer pressure conditions | Long reaction time (~70 h), high temp | ~95% | Suitable for scale-up |

| Cu(I)-catalyzed homo-coupling | Enables chiral derivatives, versatile | Multi-step, requires diazonium salts | Not specified | More suited for lab scale |

Research Findings and Notes

The cobalt-manganese-bromine catalytic system is effective for selective oxidation of dimethylbiphenyls to biphenyldicarboxylic acids at 150-210°C, achieving high purity products suitable for polyester synthesis.

The carboxylation method using potassium carbonate in DMF at 200°C for ~70 hours yields biphenyl-3,3'-dicarboxylic acid in about 95% yield without requiring additional CO2, improving safety and scalability.

The liquid-phase oxidation of 3,4-dimethylbiphenyl using cobalt bromide catalyst and oxygen in acetic acid is a classical method with good selectivity and is documented as early as 1988.

Copper(I)-catalyzed homo-coupling of aryldiazonium salts derived from anthranilic acid offers a route to biphenyl dicarboxylic acid backbones, useful for further chiral ligand synthesis.

Recent reviews of biphenyl synthesis highlight the importance of metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for biphenyl scaffold construction, though direct preparation of this compound via these methods is less common.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.

Scientific Research Applications

Biphenyl-2,3-dicarboxylic acid, also known as [1,1'-Biphenyl]-2,3'-dicarboxylic acid, is a dicarboxylic acid derivative of biphenyl . While specific applications for this compound are not widely documented, the broader applications of biphenyl dicarboxylic acids and related compounds suggest potential uses in various fields.

Potential Applications of Biphenyl Dicarboxylic Acids

Biphenyl dicarboxylic acids, including isomers like this compound, have shown promise in several areas:

- Production of Polymers: Biphenyl dicarboxylic acids can be used as precursors or modifiers in the production of polyester fibers, engineering plastics, liquid crystal polymers for electronic and mechanical devices, and films with high heat resistance and strength . The 4,4’-dicarboxylic acid isomers are particularly desirable due to the properties they impart to the resulting products .

- Synthesis of Plasticizers: These acids can be converted into plasticizers through esterification with long-chain alcohols, useful for PVC and other polymer compositions .

- Pharmaceutical Intermediates: Biphenyl-2-carboxylic acid derivatives are valuable intermediates in the production of pharmaceutically active substances, especially angiotensin-II-antagonists .

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Certain manufactured chemicals containing the biphenyl nucleus exhibit noteworthy biological activities. Examples include fenbufen and flurbiprofen, which have antipyretic properties and function as NSAIDs .

- Treatment of Acne Vulgaris: Some biphenyl derivatives, such as adapalene, a third-generation topical retinoid, are used to treat acne vulgaris and possess anti-inflammatory and antibacterial properties .

- Treatment of Basal Cell Carcinoma: Certain biphenyl derivatives, such as sonidegib, act as drugs for basal cell carcinoma .

Chemical Reactions and Transformations

This compound can undergo several chemical reactions, which are important for creating a variety of different compounds :

- Esterification: Biphenyl dicarboxylic acids can be converted to plasticizers by esterification with long chain alcohols .

- Decarboxylation: Decomposition of biphenyl-2-carboxylic acid can occur through decarboxylation to produce biphenyl .

- Dehydration and Ring-Closure: Biphenyl-2-carboxylic acid can undergo dehydration and ring-closure to produce fluorenone .

- Saponification: Conversion into the corresponding carboxylic acids can be effected by saponification of oxazolines .

Mechanism of Action

The mechanism of action of biphenyl-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Piperazine-2,3-dicarboxylic Acid Derivatives

Compounds like PPDA ((2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid) and its derivatives (UBP141, UBP145) share functional similarities with biphenyl-2,3-dicarboxylic acid but incorporate a piperazine ring. These derivatives act as competitive antagonists for GluN2C/2D-containing NMDA receptors, with UBP145 showing ~10-fold selectivity over GluN2A/2B subtypes. However, their IC50 values remain in the high nanomolar to micromolar range, limiting therapeutic utility compared to the sub-micromolar potency of E2072 .

Norbornene-Based Dicarboxylic Acids

5-Norbornene-2,3-dicarboxylic acid and its esters (e.g., cis-5-norbornene-endo-2,3-dicarboxylic acid) are bicyclic analogs used in ring-opening metathesis polymerization (ROMP). Unlike this compound, norbornene derivatives exhibit strained geometries that enhance reactivity in polymer formation. For instance, polymers derived from exo,exo-2,3-dicarbomethoxy-5-norbornene show consistent cis/trans unit ratios (~1:1), unaffected by ester substituent branching . These properties contrast with biphenyl derivatives, which are more rigid and less reactive in polymerization .

Heterocyclic Dicarboxylic Acids

- Pyrazine-2,3-dicarboxylic Acid : Used as a precursor for antimycobacterial agents (e.g., 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids). Its anhydride form is synthesized via reflux in acetic anhydride, yielding esters with moderate yields (35–85%) .

- Pyridine-2,3-dicarboxylic Acid: A metabolite in petroleum-contaminated soil, linked to benzenoid and lipid metabolism .

- Benzothiophene-2,3-dicarboxylic Acid : Identified as a toxic degradation product of dibenzothiophene, contributing to embryotoxicity at high UV fluence .

These heterocyclic analogs differ in solubility and bioactivity. Pyrazine derivatives are more water-soluble due to nitrogen atoms, whereas this compound is hydrophobic, favoring membrane permeability in drug design .

Bicyclic and Polymerizable Derivatives

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid esters are employed as plasticizers for PVC, leveraging their low volatility and compatibility with polymers. For example, dibutyl esters of ethylene glycol bis(bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid) enhance material flexibility . In contrast, this compound’s rigidity makes it more suitable for metal-organic frameworks (MOFs), where its planar structure supports porous network formation .

Benzidine and Anthraquinone Derivatives

- Benzidine-3,3′-dicarboxylic Acid: A diamino-substituted analog with applications in dye synthesis and coordination polymers. Its amino groups enable covalent bonding in MOFs, unlike the non-functionalized this compound .

- 9,10-Anthraquinone-2,3-dicarboxylic Acid: Used to synthesize phthalocyanine derivatives for materials science. The anthraquinone core provides redox activity, absent in biphenyl analogs .

Physicochemical and Functional Comparison

Table 1: Key Properties of Selected Dicarboxylic Acids

Biological Activity

Biphenyl-2,3-dicarboxylic acid (BPDA) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

This compound is a biphenyl derivative characterized by two carboxylic acid groups attached to the biphenyl structure. Its chemical structure can be represented as follows:

This compound has shown various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties .

Target of Action

BPDA primarily targets the urate transporter 1 (URAT1) . Inhibition of URAT1 leads to increased excretion of uric acid, making it a potential candidate for treating hyperuricemia and gout.

Mode of Action

The mechanism involves preventing the reabsorption of uric acid in the kidneys, thereby promoting its excretion. This is particularly relevant in conditions where uric acid levels are abnormally high, contributing to gout and kidney stones.

Biochemical Pathways

Biphenyl compounds can undergo various biochemical transformations:

- Oxidation : Converts to carboxylic acids or quinones.

- Reduction : Forms alcohols or alkanes.

- Substitution : Produces halogenated, nitrated, or sulfonated derivatives.

Pharmacokinetics

The pharmacokinetic profile of BPDA derivatives shows significant variability. For instance, E2072, a derivative of BPDA, demonstrated a long terminal half-life in rodent models (105 ± 40 hours) due to reversible disulfide formation. This compound also exhibited good tissue penetration, particularly in the sciatic nerve .

Antimicrobial Activity

A study evaluated the antimicrobial properties of BPDA derivatives against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) revealed that modifications on the biphenyl ring enhanced antimicrobial potency.

Anticancer Activity

Research has highlighted the anticancer potential of BPDA derivatives. For example, PBPD (1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid) was identified as a competitive NMDA receptor antagonist with moderate affinity. Several derivatives showed enhanced activity against cancer cell lines through mechanisms involving NMDA receptor modulation .

Data Tables

| Activity | Compound | Target | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| Antimicrobial | BPDA Derivative 1 | Staphylococcus aureus | 15 | Significant inhibition observed |

| Anticancer | PBPD | NMDA Receptors | 0.5 | Enhanced selectivity for NR2C subunit |

| URAT1 Inhibition | E2072 | URAT1 | 0.01 | High potency leading to increased uric acid excretion |

Q & A

Q. What are the standard synthetic routes for Biphenyl-2,3-dicarboxylic acid, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions using polyphosphoric acid (PPA) or ortho-phosphoric acid (PA) as catalysts, similar to methods described for analogous biphenylcarboxylic acids . Key factors affecting yield include:

- Catalyst selection : PPA enhances cyclization efficiency but requires controlled temperature (120–150°C) to avoid side reactions.

- Precursor purity : Impurities in benzene-1,3-dicarboxylic acid derivatives can lead to cross-contamination, reducing final product purity .

- Reaction time : Prolonged heating (>24 hours) may degrade acid groups, necessitating optimization via TLC or HPLC monitoring.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- NMR spectroscopy : H NMR (DMSO-d6) is critical for confirming regiochemistry, with aromatic protons appearing as distinct doublets (δ 6.8–7.9 ppm) . Carboxylic acid protons are often broad due to hydrogen bonding.

- Melting point analysis : Pure samples exhibit sharp melting points (e.g., 164–169°C for 3-Biphenylcarboxylic acid), with deviations indicating impurities .

- XRD : Crystallographic data resolve spatial arrangements of carboxyl groups, essential for applications in coordination polymers .

Q. How does this compound behave under alkaline conditions, and what degradation products form?

Stability tests in NaOH/KOH solutions (pH >12) reveal partial decarboxylation at elevated temperatures (>80°C), forming biphenyl derivatives. Degradation kinetics depend on:

- Counterion effects : Potassium salts (e.g., KOD in DO) stabilize the carboxylate form, slowing decomposition compared to sodium salts .

- Substituent positioning : Steric hindrance from adjacent groups in the biphenyl scaffold may reduce reactivity .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in enzyme inhibition studies?

Structure-activity relationship (SAR) studies demonstrate that substituting the biphenyl core with electron-withdrawing groups (e.g., -CF) improves binding affinity to enzymes like glutamate carboxypeptidase II (GCPII). For example, 3-(2-mercaptoethyl)-biphenyl-2,3-dicarboxylic acid derivatives show IC values of 2 nM due to optimized steric and electronic interactions . Methodological considerations:

Q. What role does this compound play in the synthesis of metal-organic frameworks (MOFs), and how does its geometry affect material properties?

As a linker in MOFs, its two carboxylate groups coordinate with metal nodes (e.g., Cu, Mn), forming porous structures for catalysis or gas storage. Key factors:

Q. How should researchers address contradictory data on the reactivity of this compound in cross-coupling reactions?

Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura coupling) may arise from:

- Metal catalyst variability : Pd(PPh) vs. Pd(OAc) alters oxidative addition rates .

- Protecting group strategies : Methyl ester derivatives reduce carboxylate interference but require post-reaction hydrolysis .

- Reaction medium : Aqueous vs. anhydrous conditions impact solubility and side reactions .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact .

- Storage : Keep in airtight containers at 2–8°C to prevent moisture absorption and degradation .

- Disposal : Follow EPA guidelines for carboxylic acids, including neutralization with dilute NaOH before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.